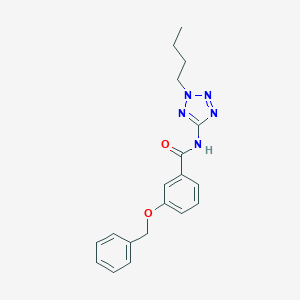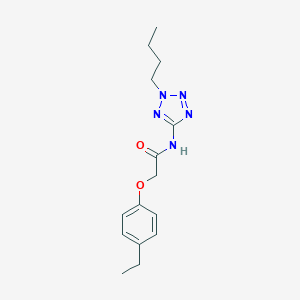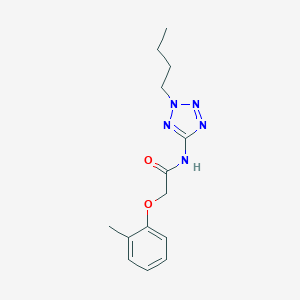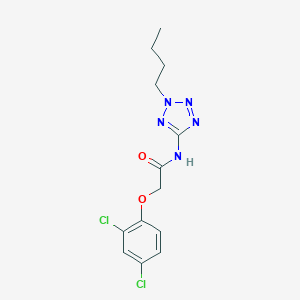![molecular formula C24H23F2N3O B244479 4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)
4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the dopamine D3 receptor and has been extensively studied for its potential use in the treatment of various neurological disorders.
作用機序
The mechanism of action of 4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide involves its selective antagonism of the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the activity of this receptor, the compound is able to modulate the release of dopamine in the brain, thereby reducing the rewarding effects of drugs of abuse and decreasing the likelihood of relapse.
Biochemical and Physiological Effects:
In addition to its effects on the dopamine D3 receptor, 4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has also been shown to affect other neurotransmitter systems in the brain, including the serotonin and norepinephrine systems. These effects may contribute to its overall efficacy in the treatment of various neurological disorders. The compound has also been found to be well-tolerated and safe in animal studies, with no significant adverse effects on behavior or physiology.
実験室実験の利点と制限
One major advantage of 4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide is its high selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, its potency and selectivity may also limit its usefulness in certain experiments, as high concentrations may be required to achieve significant effects. Additionally, the compound's complex synthesis method and high cost may make it difficult to obtain in large quantities for use in lab experiments.
将来の方向性
There are several potential future directions for research on 4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide. One area of interest is its potential use in the treatment of drug addiction, particularly cocaine and nicotine addiction. Further studies are needed to determine the optimal dosing and treatment regimens for these applications. Additionally, the compound's effects on other neurotransmitter systems in the brain warrant further investigation, as they may contribute to its overall efficacy and provide new targets for drug development. Finally, the development of new and more efficient synthesis methods for the compound may help to overcome some of the limitations associated with its current synthesis method and make it more widely available for use in lab experiments.
合成法
The synthesis of 4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide involves the reaction of 4-fluorobenzoyl chloride with 4-[4-(2-fluorobenzyl)piperazin-1-yl]aniline in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform at a temperature of around 0-5°C. The resulting product is then purified by recrystallization or column chromatography to obtain a white crystalline solid with a high degree of purity.
科学的研究の応用
4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has been extensively studied for its potential use in the treatment of various neurological disorders such as schizophrenia, Parkinson's disease, and drug addiction. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. The compound has also been found to exhibit potent anti-cocaine and anti-nicotine effects, making it a promising candidate for the development of new treatments for drug addiction.
特性
分子式 |
C24H23F2N3O |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
4-fluoro-N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H23F2N3O/c25-20-7-5-18(6-8-20)24(30)27-21-9-11-22(12-10-21)29-15-13-28(14-16-29)17-19-3-1-2-4-23(19)26/h1-12H,13-17H2,(H,27,30) |
InChIキー |
KXYOITTUTNCREU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



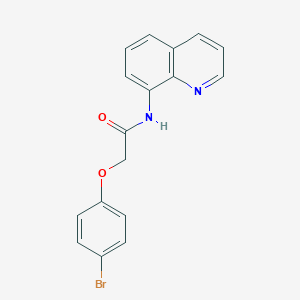
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)
